Benzyl-PEG7-Ots: A Core Component in PROTAC Design and Development
Benzyl-PEG7-Ots: A Core Component in PROTAC Design and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide focuses on Benzyl-PEG7-Ots, a heterobifunctional linker from the polyethylene glycol (PEG) class, detailing its chemical properties, synthesis, and pivotal role in the rational design of potent PROTAC molecules. This document provides researchers with the necessary theoretical and practical knowledge, including detailed experimental protocols and data presentation, to effectively utilize Benzyl-PEG7-Ots in their drug discovery endeavors.
Introduction to Benzyl-PEG7-Ots
Benzyl-PEG7-Ots, with the chemical formula C28H42O10S and a molecular weight of 570.69 g/mol , is a high-purity chemical reagent designed for the synthesis of PROTACs.[1] It belongs to the class of PEG-based linkers, which are widely employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation between the target protein and the E3 ligase.[2][3]
The structure of Benzyl-PEG7-Ots features three key components:
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A benzyl (Bn) protecting group on one terminus, which masks a hydroxyl group. This group is stable under many reaction conditions but can be removed via hydrogenolysis.
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A heptaethylene glycol (PEG7) chain, which is a flexible, hydrophilic spacer. The length and flexibility of the PEG chain are critical determinants of the PROTAC's ability to induce a stable and productive ternary complex.[4] The hydrophilicity imparted by the PEG chain can improve the overall solubility and pharmacokinetic properties of the resulting PROTAC.[2]
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A tosylate (Ots) leaving group on the other terminus. The tosylate is an excellent leaving group for nucleophilic substitution reactions, making this end of the linker highly reactive towards nucleophiles such as amines, thiols, or hydroxyls present on an E3 ligase ligand or a protein of interest warhead.
Table 1: Physicochemical Properties of Benzyl-PEG7-Ots
| Property | Value | Reference |
| Molecular Formula | C28H42O10S | |
| Molecular Weight | 570.69 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | N/A |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2)=O |
The Role of Benzyl-PEG7-Ots in PROTACs
The linker is a critical component of a PROTAC, influencing its biological activity. The length, rigidity, and chemical composition of the linker determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimally configured ternary complex is essential for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
PEG linkers, such as the one derived from Benzyl-PEG7-Ots, are the most common type of linker used in PROTAC design, present in approximately 55% of reported PROTACs. The PEG7 chain in Benzyl-PEG7-Ots provides a flexible spacer of a specific length, which can be crucial for achieving the desired degradation activity. Studies have shown that both excessively short and long linkers can be detrimental to PROTAC efficacy. For instance, in the case of PROTACs targeting TBK1, linkers shorter than 12 atoms were inactive, while those with longer linkers showed robust degradation.
The Benzyl-PEG7-Ots linker is incorporated into a PROTAC through a sequential synthetic route. Typically, the tosylate group is displaced by a nucleophilic functional group on either the E3 ligase ligand or the target protein warhead. Following this, the benzyl protecting group is removed to reveal a hydroxyl group, which can then be further functionalized or coupled to the other binding moiety of the PROTAC.
Synthesis and Experimental Protocols
Synthesis of Benzyl-PEG7-Ots
While Benzyl-PEG7-Ots is commercially available, an understanding of its synthesis is valuable for researchers who may wish to produce it in-house or create derivatives. A plausible synthetic route involves two main steps: the benzylation of heptaethylene glycol and the subsequent tosylation of the terminal hydroxyl group.
Protocol 3.1.1: Synthesis of Benzyl-PEG7-OH
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Materials: Heptaethylene glycol, benzyl chloride, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
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Procedure:
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To a stirred solution of heptaethylene glycol (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add benzyl chloride (1.0 equivalent) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield Benzyl-PEG7-OH.
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Protocol 3.1.2: Tosylation of Benzyl-PEG7-OH to Yield Benzyl-PEG7-Ots
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Materials: Benzyl-PEG7-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA) or pyridine, anhydrous dichloromethane (DCM).
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Procedure:
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Dissolve Benzyl-PEG7-OH (1.0 equivalent) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
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Add triethylamine (1.5 equivalents).
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Add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise.
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Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude Benzyl-PEG7-Ots can be purified by flash column chromatography if necessary, though it is often used directly in the next step.
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Synthesis of a PROTAC using Benzyl-PEG7-Ots
The following is a representative protocol for the synthesis of a PROTAC where an amine-containing E3 ligase ligand is first coupled to Benzyl-PEG7-Ots, followed by deprotection and coupling to a carboxylic acid-containing warhead for a protein of interest (POI).
Protocol 3.2.1: Coupling of E3 Ligase Ligand to Benzyl-PEG7-Ots
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Materials: Amine-containing E3 ligase ligand, Benzyl-PEG7-Ots, N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).
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Procedure:
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Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG7-Ots (1.1 equivalents) in anhydrous DMF.
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Add DIPEA (3.0 equivalents) to the mixture.
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Stir the reaction at 60 °C overnight under an argon atmosphere.
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Monitor the reaction by LC-MS.
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Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by flash column chromatography to yield the E3-ligand-PEG7-Benzyl intermediate.
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Protocol 3.2.2: Deprotection and Coupling to POI Warhead
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Materials: E3-ligand-PEG7-Benzyl intermediate, Palladium on carbon (10% Pd/C), hydrogen gas, anhydrous methanol, POI warhead with a carboxylic acid, HATU, DIPEA, anhydrous DMF.
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Procedure:
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Dissolve the E3-ligand-PEG7-Benzyl intermediate in anhydrous methanol.
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Add 10% Pd/C (catalytic amount).
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Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until debenzylation is complete (monitor by LC-MS).
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Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected E3-ligand-PEG7-OH.
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In a separate flask, dissolve the POI warhead (1.0 equivalent), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF and stir for 15 minutes.
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Add a solution of the deprotected E3-ligand-PEG7-OH (1.1 equivalents) in DMF to the activated POI warhead solution.
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Stir the reaction at room temperature overnight.
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Purify the final PROTAC by preparative HPLC.
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Biological Evaluation of PROTACs
Once synthesized, the efficacy of the PROTAC must be evaluated. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Protocol 4.1: Western Blotting for Protein Degradation
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Cell Culture and Treatment:
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Plate cells in 6-well plates and grow to 70-80% confluency.
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Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize protein concentrations and prepare samples for SDS-PAGE.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an ECL substrate and an imaging system.
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Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
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Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
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Table 2: Representative Degradation Data for a PEG-Linker-Containing PROTAC
Disclaimer: The following data is for a representative PROTAC containing a PEG linker of similar length to illustrate typical performance, as specific data for a Benzyl-PEG7-Ots containing PROTAC is not publicly available.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative PROTAC | BRD4 | 22Rv1 | 15 | >95 |
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis using Benzyl-PEG7-Ots.
Experimental Workflow for PROTAC Evaluation
